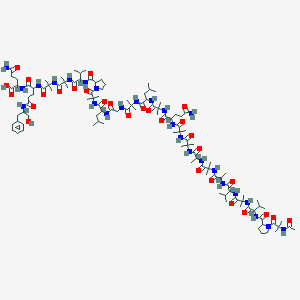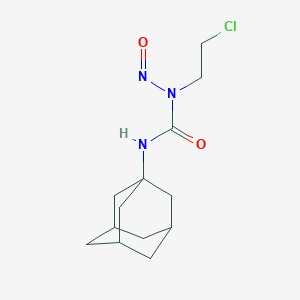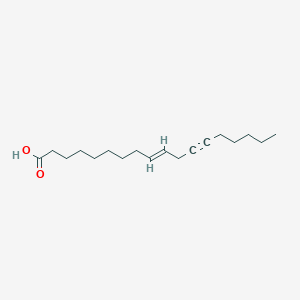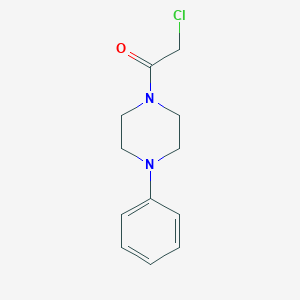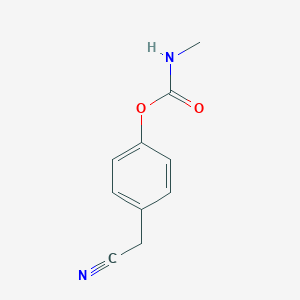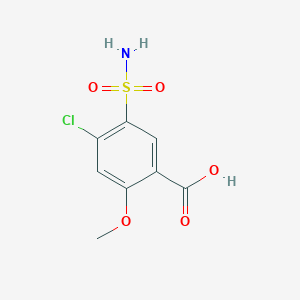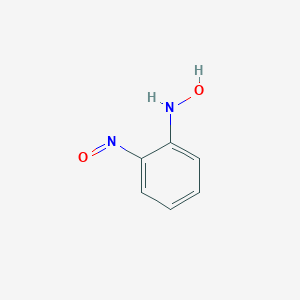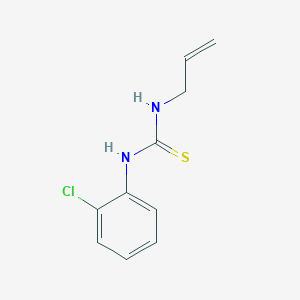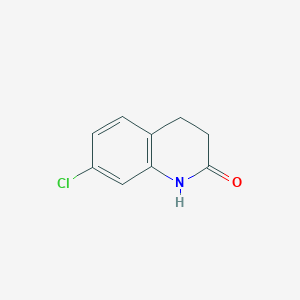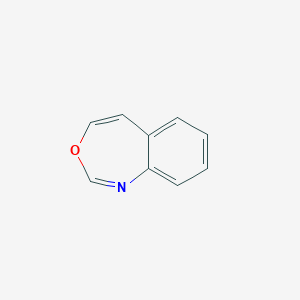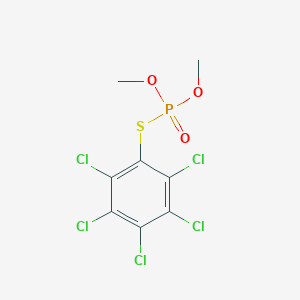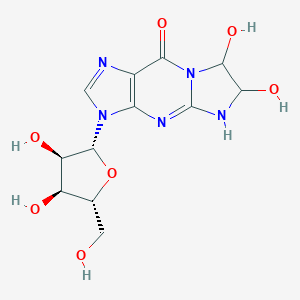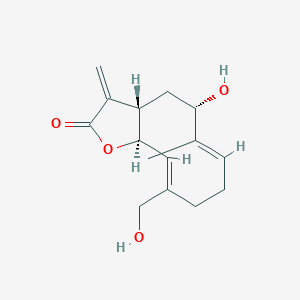
Stenophyllolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stenophyllolide is a natural product that is isolated from the roots of the plant, Cacalia delphiniifolia. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. Due to these properties, there has been a growing interest in studying stenophyllolide, particularly its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemical Structure and Composition
Stenophyllolide, a compound derived from Centaurea aspera var. stenophylla, has been characterized as 9β,15-dihydroxygermacra-1(10),4,11-trien-6α,12-olide. This molecular structure was elucidated using X-ray analysis, revealing its complex stereochemistry (Amigó et al., 1984). Additionally, stenophyllolide, along with other compounds like flavones and sesquiterpene lactones, was isolated and identified from Centaurea aspera var. stenophylla (Picher et al., 1984).
Potential Therapeutic Applications
In a study exploring the medicinal uses of Annona stenophylla, it was found that an aqueous extract of this plant, which contains stenophyllolide, stimulated glucose uptake in muscle cells. This suggests potential applications in managing diabetes, as the extract increased glucose uptake and influenced GLUT 4 mRNA and translocation, possibly acting via the PI-3-K pathway (Taderera et al., 2019).
Research on Related Compounds
While direct studies on stenophyllolide are limited, research on related compounds provides insights into potential areas of application. For instance, cardiac steroids, which share some structural similarities with stenophyllolide, have been studied for their selective cytotoxicity in malignant cells, indicating potential for cancer therapy (Daniel et al., 2003). Furthermore, the therapeutic use of bufadienolides, another related group of compounds, suggests possible applications in cancer treatment, as they demonstrate mechanisms like induction of apoptosis and inhibition of angiogenesis (Deng et al., 2020).
properties
CAS RN |
11054-57-2 |
|---|---|
Product Name |
Stenophyllolide |
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(3aS,5S,6E,10Z,11aR)-5-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |
InChI |
InChI=1S/C15H20O4/c1-9-4-3-5-11(8-16)6-14-12(7-13(9)17)10(2)15(18)19-14/h4,6,12-14,16-17H,2-3,5,7-8H2,1H3/b9-4+,11-6-/t12-,13-,14+/m0/s1 |
InChI Key |
QKQGXZIVYKJKBQ-RASOWBLLSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H]2[C@@H](C[C@@H]1O)C(=C)C(=O)O2)/CO |
SMILES |
CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO |
Canonical SMILES |
CC1=CCCC(=CC2C(CC1O)C(=C)C(=O)O2)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



